molecular formula C16H12Cl2N2O6 B11703085 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol

4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol

Cat. No.: B11703085
M. Wt: 399.2 g/mol
InChI Key: OHHOLZWTBLIIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups into the aromatic ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Addition of chlorine atoms to the ethylene group using chlorine gas in the presence of a catalyst.

    Hydroxylation: Introduction of hydroxyl groups using a hydroxylating agent such as hydrogen peroxide.

    Methylation: Addition of methyl groups using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents like tin(II) chloride.

    Substitution: Replacement of chlorine atoms with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and other proteins.

    Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,2-Dichloro-1-(4-hydroxyphenyl)ethenyl]-2-methyl-6-nitrophenol
  • 4-[2,2-Dichloro-1-(3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol

Uniqueness

4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, nitro, and dichloro groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl2N2O6

Molecular Weight

399.2 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol

InChI

InChI=1S/C16H12Cl2N2O6/c1-7-3-9(5-11(14(7)21)19(23)24)13(16(17)18)10-4-8(2)15(22)12(6-10)20(25)26/h3-6,21-22H,1-2H3

InChI Key

OHHOLZWTBLIIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC(=C(C(=C2)C)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.